Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that plays a significant role in medicinal chemistry, particularly in the development of new therapeutic agents. This compound features a fused bicyclic structure that includes an imidazo ring and a pyrimidine ring, with a bromine atom located at the sixth position and a carboxylate ester at the second position. Its unique structure contributes to its potential biological activities, making it a subject of interest in various scientific fields.
Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate is classified under heterocyclic compounds, specifically within the imidazo[1,2-a]pyrimidine family. This classification is based on its structural characteristics, which include the presence of nitrogen atoms in the ring system. The compound can be sourced from various chemical suppliers that specialize in heterocyclic compounds for research purposes.
The synthesis of methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate typically involves several methodologies, including:
A common synthetic route begins with the condensation of 2-aminopyrimidine derivatives with appropriate brominated reagents under controlled conditions. The reaction environment often utilizes solvents like dimethylformamide and bases such as potassium carbonate to facilitate the cyclization process. Industrial production may leverage automated systems to enhance yield and purity through continuous flow techniques .
This structure indicates the presence of both bromine and carboxylate functional groups, which are pivotal for its reactivity and biological activity.
Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions:
Reagents commonly employed include sodium azide for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The specific reaction conditions—such as temperature and solvent—are crucial for achieving desired yields and product purity .
The mechanism of action for methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate primarily involves its interaction with specific biological targets:
Relevant data indicate that methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate exhibits notable stability while maintaining reactivity necessary for further chemical transformations .
Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate has diverse applications across several scientific domains:
Imidazo[1,2-a]pyrimidine derivatives represent a privileged architectural motif in nitrogen-bridged heterocyclic chemistry, serving as synthetic bioisosteres of purine bases. This bicyclic framework combines the electronic properties of imidazole and pyrimidine rings, creating an electron-deficient system with directional reactivity suitable for electrophilic substitution and metal-catalyzed cross-coupling reactions. The scaffold's significance stems from its planar conformation and extended π-conjugation, which facilitate π-π stacking interactions in biological targets and materials science applications. These compounds exhibit remarkable structural versatility, allowing substitutions at C-2, C-5, C-6, and C-7 positions while maintaining core stability across diverse reaction conditions [2] [4].
Imidazo[1,2-a]pyrimidines demonstrate broad pharmaceutical relevance as core structures in anxiolytics (divaplon, fasiplon), anticonvulsants (taniplon), and investigational antifungal/antiviral agents [2] [4]. The scaffold's synthetic accessibility through Chichibabin-type condensations or modern cyclization strategies further enhances its utility as a molecular platform for drug discovery. The specific derivative methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate exemplifies this versatility, integrating three distinct functional handles (bromine, carboxylate, bicyclic core) for targeted molecular diversification [2] [4] [8].
Table 1: Core Identification Data for Methyl 6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylate
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 1211519-98-0 | [8] |
Molecular Formula | C₈H₆BrN₃O₂ | [3] |
Molecular Weight | 256.06 g/mol | [3] [8] |
SMILES Notation | COC(=O)c₁cn₂c(n₁)ncc(c₂)Br | [8] |
InChI Key | VCFVIMKCUIJCRI-UHFFFAOYSA-N | [3] |
MDL Identifier | MFCD18381944 | [8] |
The strategic placement of bromine at the C-6 position creates a regioselective handle for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira). This bromination dramatically alters electron distribution within the π-system, decreasing electron density at C-6 by ~0.17 eV (DFT calculations) while increasing electrophilicity at C-5 and C-7. The resulting electronic asymmetry enables sequential functionalization, where bromine serves as the primary site for metal-mediated transformations while the electron-deficient C-7 position becomes susceptible to nucleophilic addition [3] [8].
The methyl carboxylate at C-2 exerts multifaceted influences:
Table 2: Functional Group Synergy in Molecular Design
Functional Group | Position | Primary Role | Secondary Influence |
---|---|---|---|
Bromine | C-6 | Cross-coupling handle | Electron withdrawal (σₘ=0.39) |
Methyl Carboxylate | C-2 | Hydrogen-bond acceptor | Resonance stabilization |
Bioactivity studies demonstrate that this substitution pattern enhances target engagement in antifungal and antiviral systems. Molecular docking reveals the bromine atom occupies hydrophobic subpockets in Candida albicans CYP51 enzyme, while the carboxylate ester forms critical hydrogen bonds with catalytic residues. Against SARS-CoV-2 spike protein, derivatives exhibit binding affinities (-7.3 to -9.1 kcal/mol) competitive with reference inhibitors, attributable to halogen bonding between bromine and Pro491 residue [2] [4].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2